molecular formula C15H16BrNO2 B336507 5-bromo-N-(4-sec-butylphenyl)-2-furamide

5-bromo-N-(4-sec-butylphenyl)-2-furamide

Cat. No.: B336507
M. Wt: 322.2 g/mol
InChI Key: ARZVSFDKWAYQAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-N-(4-sec-butylphenyl)-2-furamide is a chemical compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them valuable in medicinal chemistry

Preparation Methods

The synthesis of 5-bromo-N-(4-sec-butylphenyl)-2-furamide typically involves several stepsThe reaction conditions often involve the use of reagents such as N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in a solvent like carbon tetrachloride (CCl4) under reflux . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Chemical Reactions Analysis

5-bromo-N-(4-sec-butylphenyl)-2-furamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

5-bromo-N-(4-sec-butylphenyl)-2-furamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-bromo-N-(4-sec-butylphenyl)-2-furamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological pathways. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

5-bromo-N-(4-sec-butylphenyl)-2-furamide can be compared with other furan derivatives, such as:

  • 5-bromo-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)furan-2-carboxamide
  • This compound

These compounds share similar structural features but may differ in their biological activities and applications. The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets .

Properties

Molecular Formula

C15H16BrNO2

Molecular Weight

322.2 g/mol

IUPAC Name

5-bromo-N-(4-butan-2-ylphenyl)furan-2-carboxamide

InChI

InChI=1S/C15H16BrNO2/c1-3-10(2)11-4-6-12(7-5-11)17-15(18)13-8-9-14(16)19-13/h4-10H,3H2,1-2H3,(H,17,18)

InChI Key

ARZVSFDKWAYQAW-UHFFFAOYSA-N

SMILES

CCC(C)C1=CC=C(C=C1)NC(=O)C2=CC=C(O2)Br

Canonical SMILES

CCC(C)C1=CC=C(C=C1)NC(=O)C2=CC=C(O2)Br

Origin of Product

United States

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